molecular formula C7H12F3NO2 B2426560 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate CAS No. 1423034-70-1

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate

Cat. No.: B2426560
CAS No.: 1423034-70-1
M. Wt: 199.173
InChI Key: PZLUNMLQLSXQAF-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . It is also known by its IUPAC name, 2,2,2-trifluoroethyl isobutylcarbamate . This compound is characterized by the presence of a trifluoroethyl group and an isobutylcarbamate moiety, making it a unique and versatile molecule in various chemical applications.

Scientific Research Applications

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate has a wide range of scientific research applications, including:

Safety and Hazards

The safety information for 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate includes several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamate moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents.

    This compound: Another carbamate derivative with distinct properties.

The uniqueness of this compound lies in its specific combination of trifluoroethyl and isobutylcarbamate groups, which confer unique chemical and biological properties .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLUNMLQLSXQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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